

Comparative Analysis of 3-Ethynylpiperidin-3-ol Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 3-Ethynylpiperidin-3-ol

Cat. No.: B15299197

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A detailed examination of the structural analysis of **3-Ethynylpiperidin-3-ol** derivatives, offering insights for researchers, scientists, and drug development professionals.

The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The introduction of an ethynyl group at the 3-position of a piperidin-3-ol core imparts significant conformational rigidity and offers a valuable anchor for further chemical modification. A thorough understanding of the three-dimensional structure of these derivatives through X-ray crystallographic analysis is paramount for rational drug design and for elucidating structure-activity relationships.

Currently, a publically accessible, definitive crystal structure for **3-Ethynylpiperidin-3-ol** itself has not been reported. However, a comparative analysis using crystallographic data from closely related piperidine analogues can provide valuable insights into the expected structural features. This guide presents a comparison with a known piperidine structure, details alternative analytical techniques for conformational studies, and provides a standardized experimental protocol for X-ray crystallography.

Structural Comparison with Piperidine Analogues

To approximate the crystallographic parameters of **3-Ethynylpiperidin-3-ol**, we can examine the structure of known, substituted piperidinols. For instance, the crystal structure of (4-methylphenyl)(4-methylpiperidin-1-yl)methanone has been determined, revealing key geometric parameters of the piperidine ring in a chair conformation.^[1] This conformation is the most stable arrangement for the piperidine ring, minimizing steric and torsional strain.

Table 1: Representative Crystallographic Data of a Substituted Piperidine Derivative[1]

Parameter	(4-methylphenyl)(4-methylpiperidin-1-yl)methanone
Crystal System	Orthorhombic
Space Group	Pna2 ₁
a (Å)	20.272
b (Å)	7.188
c (Å)	8.471
Volume (Å ³)	1234.46

Table 2: Selected Bond Lengths and Angles of a Substituted Piperidine Derivative[1]

Bond/Angle	Length (Å) / Angle (°)
C-N (average)	1.46
C-C (average)	1.52
C-N-C (average)	112.5
C-C-C (average)	110.8

These values are provided as a general reference for the piperidine core structure.

For **3-Ethynylpiperidin-3-ol**, it is anticipated that the piperidine ring will also adopt a chair conformation. The key structural variables will be the orientation of the ethynyl and hydroxyl groups, which can exist in either axial or equatorial positions. Steric considerations would likely favor the larger ethynyl group occupying an equatorial position to minimize 1,3-diaxial interactions.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical methods are crucial for a comprehensive structural and conformational analysis, especially for understanding the behavior of these molecules in solution.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is a powerful technique for elucidating the conformational dynamics of piperidine derivatives in solution.^{[2][3][4][5][6]} Analysis of proton-proton (^1H - ^1H) coupling constants can help determine the relative orientation of substituents on the piperidine ring. For example, a large coupling constant between two vicinal protons typically indicates a diaxial relationship, which is characteristic of a chair conformation.^[2]
- **Mass Spectrometry (MS):** This technique is essential for confirming the molecular weight of the synthesized derivatives and for providing information about their fragmentation patterns.^{[7][8][9]} This data is critical for structural verification and for identifying potential metabolites in drug development studies.

Experimental Protocols

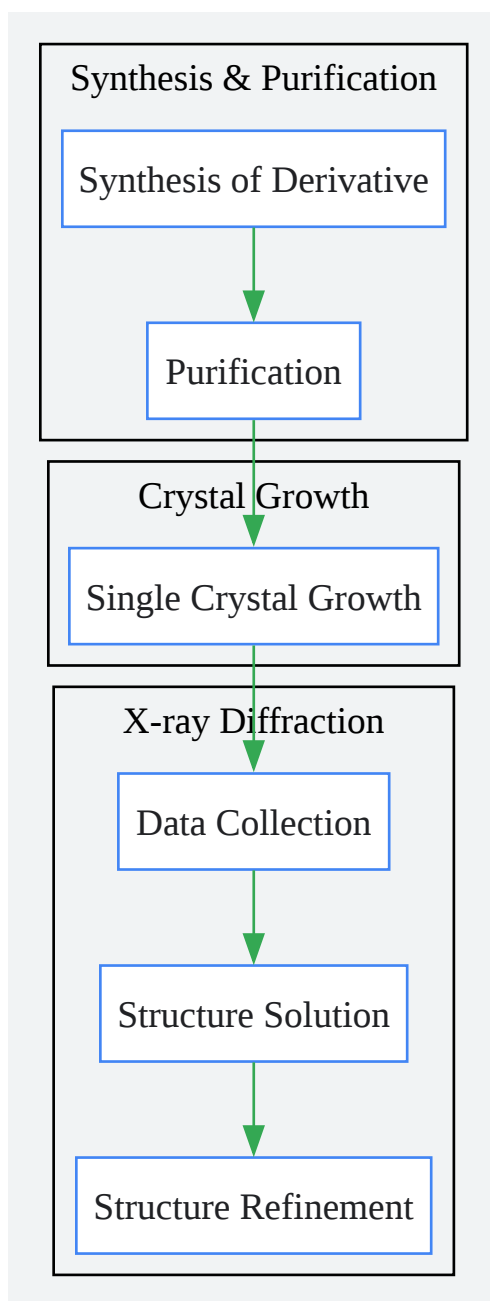
Single-Crystal X-ray Crystallography

The process of determining the crystal structure of a small molecule like a **3-Ethynylpiperidin-3-ol** derivative follows a well-established workflow.

- **Crystal Growth:** The first and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.^[10] This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, vapor diffusion, or slow cooling techniques.
- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.^{[10][11]} The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.^{[10][11]}
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved to generate an initial electron density map, from which the atomic positions can be determined.

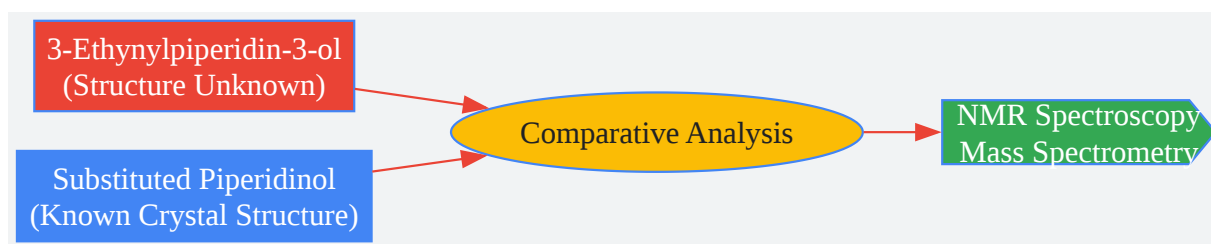
This initial model is then refined against the experimental data to yield a final, accurate crystal structure.^{[12][13]}

Visualizations



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Caption: A generalized workflow for the X-ray crystallographic analysis of a synthetic compound.



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